molecular formula C18H16N4O2S B2720391 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1105208-07-8

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2720391
CAS No.: 1105208-07-8
M. Wt: 352.41
InChI Key: DJJNCWALUVLGGK-UHFFFAOYSA-N
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Description

The compound 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide features a pyrimido[5,4-b]indole core with an 8-methyl substituent, a 4-oxo group, and an acetamide side chain modified with a thiophen-2-ylmethyl moiety. The thiophene substituent distinguishes it from other derivatives, offering unique electronic and steric properties that may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-11-4-5-14-13(7-11)16-17(21-14)18(24)22(10-20-16)9-15(23)19-8-12-3-2-6-25-12/h2-7,10,21H,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJNCWALUVLGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains .

Scientific Research Applications

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrimido[5,4-b]indole core is a versatile scaffold in drug discovery, with modifications at the acetamide side chain and indole ring significantly altering pharmacological properties. Below is a comparative analysis of key analogs:

Key Observations :

Substituent Effects on Activity :

  • Cyclohexyl derivatives (Compounds 48, 1) exhibit TLR4 ligand activity but vary in synthetic efficiency. Compound 1 achieves near-quantitative yield, suggesting optimized coupling conditions using HATU and DMF .
  • Ethyl substituents (Compound 22) show moderate TLR4 activity with a 43.3% yield, indicating a balance between steric bulk and synthetic feasibility .

The thiophen-2-ylmethyl group in the target compound introduces a sulfur-containing heterocycle, which may improve π-π stacking interactions in binding pockets compared to purely aliphatic or phenyl substituents.

Synthetic Challenges :

  • Bulky substituents (e.g., cyclohexyl in Compound 48) correlate with lower yields, likely due to steric hindrance during amide bond formation .
  • Fluorinated analogs (Ev13, Ev18) lack yield data but are synthetically accessible via HATU-mediated coupling, as demonstrated in related compounds .

Research Findings and Implications

  • TLR4 Selectivity: Pyrimido[5,4-b]indoles with cyclohexyl or ethyl acetamide groups show selective TLR4 modulation, suggesting the core’s suitability for immunomodulatory drug development .
  • Role of Heterocycles : The thiophene moiety in the target compound may enhance binding to sulfur-interacting residues in proteins, a feature absent in phenyl or alkyl-substituted analogs.
  • Pharmacokinetic Considerations : Fluorinated and halogenated derivatives (Ev13, BG01448) likely exhibit improved blood-brain barrier penetration and half-life due to increased lipophilicity .

Biological Activity

2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide is a synthetic compound characterized by its complex structure, which includes a pyrimido[5,4-b]indole core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name is 2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(thiophen-2-yl)methyl]acetamide. Its molecular formula is C16H18N4O2S, and it has a molecular weight of approximately 342.41 g/mol. The presence of the thiophene moiety and the pyrimidine ring system contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that it may modulate enzyme activity or bind to specific receptors involved in inflammatory and metabolic pathways. The exact mechanism remains under investigation, but preliminary studies suggest it may exhibit anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Recent research has indicated that derivatives of pyrimido[5,4-b]indole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains through mechanisms involving disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
2-{8-methyl...P. aeruginosa8 µg/mL

Anti-inflammatory Activity

In vitro studies have demonstrated that compounds with similar structural features can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The inhibition of COX-II has been particularly noted for its therapeutic potential in treating inflammatory diseases.

Table 2: COX Inhibition Potency

Compound NameIC50 (µM)Selectivity Ratio (COX-II/COX-I)
Compound C0.7210.73
Compound D1.507.25
2-{8-methyl...0.89TBD

Case Studies

  • Case Study on Inflammation : A study investigated the anti-inflammatory effects of a series of pyrimidine derivatives, including those structurally related to our target compound. The findings suggested a significant reduction in pro-inflammatory cytokines in human cell lines treated with these compounds .
  • Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyrimido[5,4-b]indole derivatives against resistant strains of bacteria. Results indicated that these compounds could serve as potential leads for developing new antibiotics .

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